
2,3-Dimethylcyclobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylcyclobutane-1-sulfonyl chloride is an organic compound characterized by a cyclobutane ring substituted with two methyl groups at the 2 and 3 positions and a sulfonyl chloride group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclobutane-1-sulfonyl chloride typically involves the chlorination of 2,3-dimethylcyclobutane-1-sulfonic acid or its derivatives. One common method is the reaction of 2,3-dimethylcyclobutane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction proceeds as follows:
2,3-Dimethylcyclobutane-1-sulfonic acid+SOCl2→2,3-Dimethylcyclobutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides, including this compound, can be achieved through continuous flow processes. These methods offer improved control over reaction parameters and enhanced safety by mitigating the risks associated with exothermic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylcyclobutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the modification of polymers to enhance their properties.
Biological Studies: Utilized in the preparation of sulfonamide-based inhibitors for studying enzyme mechanisms and drug development.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 2,3-Dimethylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the methyl substitutions at the 2 and 3 positions.
2,3-Dimethylcyclobutane-1-carboxylic acid chloride: Contains a carboxylic acid chloride group instead of a sulfonyl chloride group.
2,3-Dimethylcyclopentane-1-sulfonyl chloride: Features a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
2,3-Dimethylcyclobutane-1-sulfonyl chloride is unique due to the presence of both methyl groups and the sulfonyl chloride group on a cyclobutane ring. This combination imparts distinct reactivity and steric properties, making it valuable for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C6H11ClO2S |
|---|---|
Molekulargewicht |
182.67 g/mol |
IUPAC-Name |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
BTHZXDFHJHNWHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)
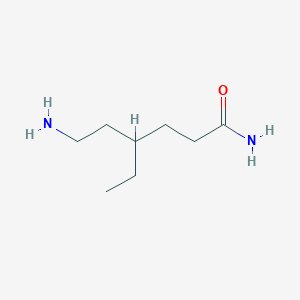


![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
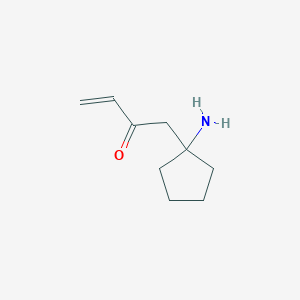
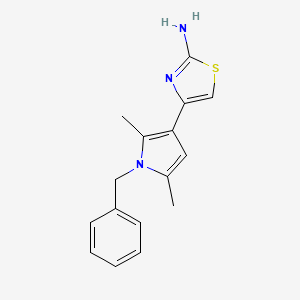
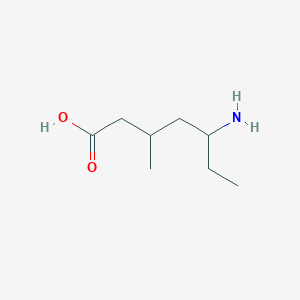
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)



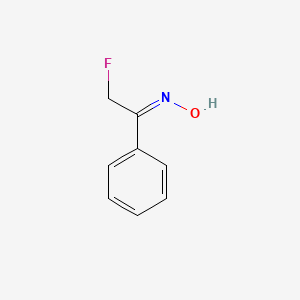
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
